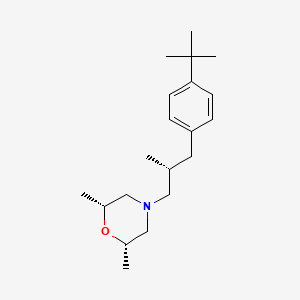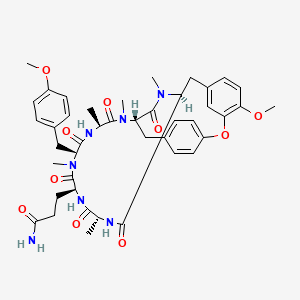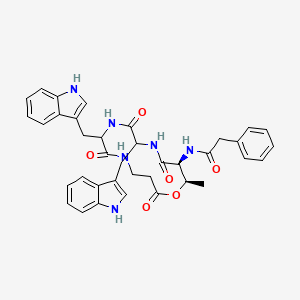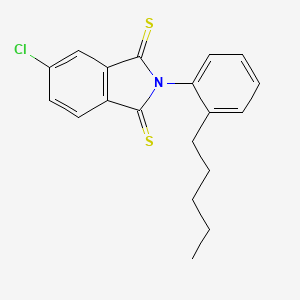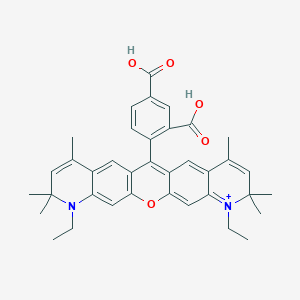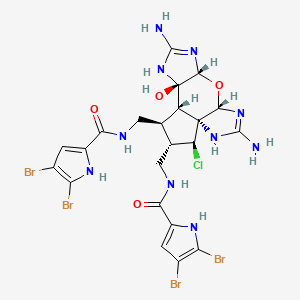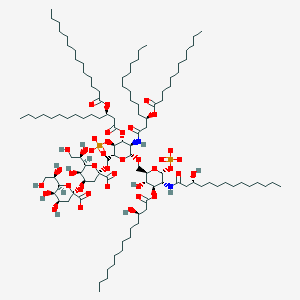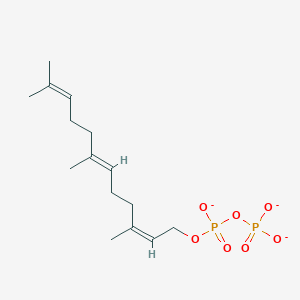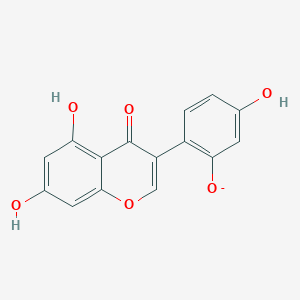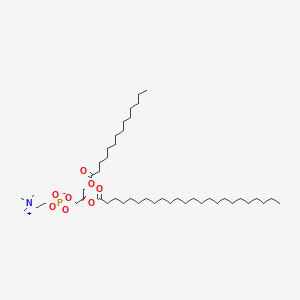
1-Tetradecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tetradecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:0 in which the acyl groups specified at positions 1 and 2 are tetradecanoyl and tetracosanoyl respectively. It is a phosphatidylcholine 38:0 and a tetradecanoate ester. It derives from a tetracosanoic acid.
Aplicaciones Científicas De Investigación
Micellar Concentration and Biological Activity
1-Tetradecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine, a compound related to platelet-activating factor (PAF), has been studied for its critical micellar concentration. This parameter is crucial to understand its behavior in biological systems. For example, Kramp et al. (1984) found that the critical micellar concentration values for similar compounds ranged from 0.18 µM to 1.3 µM, suggesting these compounds are present as monomolecular species at concentrations used in biological studies (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Enzymatic Synthesis and Biological Effects
Wykle, Malone, and Snyder (1980) explored the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a closely related compound, highlighting its significant biological activities such as antihypertensive effects and potent platelet activation (Wykle, Malone, & Snyder, 1980).
Structural Biology and Bicelle Systems
In structural biology, phospholipid mixtures that form bilayered micelles (bicelles) are vital for studying membrane-bound peptides. Wu et al. (2010) utilized compounds including 1,2-dimyristoyl-sn-glycero-3-phosphocholine (a similar compound) in their study, assessing the suitability of these systems under various conditions (Wu, Su, Guan, Sublette, & Stark, 2010).
Lipid Nanoparticles and Structural Analysis
Lipid nanoparticles are another area of interest. Schmiele et al. (2016) investigated the structure of DMPC-stabilized colloidal tetracosane emulsions, providing insights into the architecture of the stabilizer layer on emulsion droplets (Schmiele et al., 2016).
Lipid Membrane Fusion and Hemifusion
Understanding lipid membrane fusion mechanisms is crucial for biological processes. Holopainen, Lehtonen, and Kinnunen (1999) researched large unilamellar dioleoyl phosphatidic acid/phosphocholine vesicles, providing insights into the molecular-level mechanisms of lipid bilayer fusion (Holopainen, Lehtonen, & Kinnunen, 1999).
Propiedades
Nombre del producto |
1-Tetradecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C46H92NO8P |
Peso molecular |
818.2 g/mol |
Nombre IUPAC |
[(2R)-2-tetracosanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 |
Clave InChI |
HZKNKWPYIHKKKL-USYZEHPZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



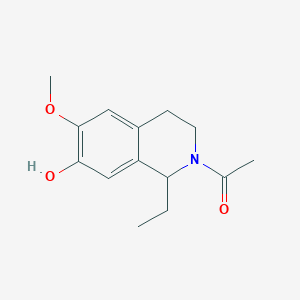
![2-[[3-(benzenesulfonyl)-1-oxopropyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1263985.png)

